molecular formula C10H12N2O B13333906 2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol

2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol

Cat. No.: B13333906
M. Wt: 176.21 g/mol
InChI Key: APSZWOGFNGQBSR-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the propan-2-ol group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound’s derivatives are explored for their potential use in industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O/c1-10(2,13)8-4-6-12-9-7(8)3-5-11-9/h3-6,13H,1-2H3,(H,11,12)

InChI Key

APSZWOGFNGQBSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C2C=CNC2=NC=C1)O

Origin of Product

United States

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